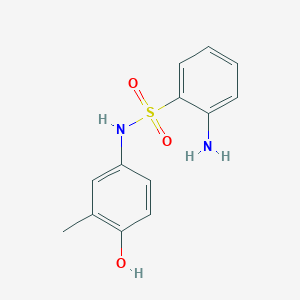

![molecular formula C15H24N2O3S2 B5578864 N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanesulfonamide derivatives are a class of compounds with diverse biological activities and chemical properties. They are synthesized for various applications in medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis

Methanesulfonamide derivatives are synthesized through various chemical reactions, often involving the functionalization of sulfonamide groups or the coupling of methanesulfonamide with other organic moieties. For example, the synthesis of a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrated potent inhibitory activity against HMG-CoA reductase, showcasing the synthetic versatility of methanesulfonamides (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been elucidated, revealing significant insights into their conformational dynamics and hydrogen bonding patterns, which are crucial for their reactivity and interaction with biological targets (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide derivatives participate in a variety of chemical reactions, including N-arylation, which is a key step in the synthesis of many bioactive compounds. A method for the mild, Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been reported, highlighting the compound's versatility in organic synthesis (Rosen et al., 2011).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal structure of N-3-Pyridinyl-methanesulfonamide provided insights into its solid-state properties and potential applications in material science (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, including reactivity, acidity, and basicity, are critical for their application in organic synthesis and drug design. Studies on the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have showcased the chemical versatility and reactivity of these compounds (Kondo et al., 2000).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Structural Determination : Derivatives of nimesulide, which include structurally related compounds to N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide, have been synthesized and their crystal structures determined using powder X-ray diffraction. The study focused on understanding the intermolecular interactions through Hirshfeld surfaces and fingerprint plots, comparing them with nimesulide polymorphs (Dey et al., 2016).

Molecular Electrostatic Potential Analysis : The same study also conducted a quantitative analysis of the molecular surface electrostatic potential, contributing to a better understanding of the molecular properties of these compounds (Dey et al., 2016).

Chemical Reactions and Catalysis

- Transfer Hydrogenation of Ketones : Research on Cp*Ir(pyridinesulfonamide)Cl Precatalysts, which are chemically related to the compound , explored their use in the base-free transfer hydrogenation of various ketones. This study is significant in understanding the catalytic properties of related sulfonamide compounds (Ruff et al., 2016).

Supramolecular Chemistry

- Molecular and Supramolecular Structures : The molecular and supramolecular structures of derivatives, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, were analyzed. This study provides insights into the potential of these compounds in forming hydrogen bonds and their utility in supramolecular chemistry (Jacobs et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3S,4R)-4-propyl-1-(3-thiophen-3-ylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-3-4-13-9-17(10-14(13)16-22(2,19)20)15(18)6-5-12-7-8-21-11-12/h7-8,11,13-14,16H,3-6,9-10H2,1-2H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFISKCSTYUIBT-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)